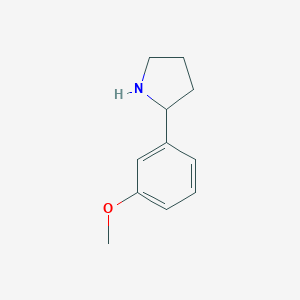
2-(3-甲氧基苯基)吡咯烷
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those related to 2-(3-Methoxyphenyl)pyrrolidine, often involves multi-component reactions that yield a variety of heterocyclic compounds. For instance, Nguyen and Dai (2023) described the preparation of pyrrolidine-2,3-dione derivatives from a three-component reaction, highlighting the diverse synthetic routes available for constructing pyrrolidine-based compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic methods. Mohammat et al. (2008) determined the crystal structure of a pyrrolidin-2-one compound, providing insights into the conformation and arrangement of molecules in the crystal lattice (Mohammat et al., 2008).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a range of chemical reactions, reflecting their reactivity and chemical properties. For example, the synthesis and structural characterisation of beta-amino acid tethered to a pyrrolidin-2-one ring, as described by Menegazzo et al. (2006), showcases the potential for creating complex structures and the reactivity of pyrrolidine rings (Menegazzo et al., 2006).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting point, and boiling point, are influenced by the functional groups attached to the pyrrolidine ring. Detailed physical properties analysis requires experimental determination and is crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 2-(3-Methoxyphenyl)pyrrolidine, such as acidity, basicity, and reactivity towards various reagents, are shaped by the electronic effects of the methoxyphenyl group and the pyrrolidine ring. Studies like those conducted by Ghelfi et al. (2003) on the rearrangement of chlorinated pyrrolidin-2-ones to produce methoxylated derivatives demonstrate the chemical versatility of pyrrolidine compounds (Ghelfi et al., 2003).
科学研究应用
农药和医药化合物的合成:一项研究展示了 5-甲氧基化 3-吡咯啉-2-酮的合成,这些化合物是有用的加合物,可用于制备农药和医药化合物。该合成涉及使 N-取代的 4-甲基-2-吡咯烷酮与碱性甲醇钠反应 (Ghelfi 等,2003).
治疗炎症和镇痛的潜力:另一项研究强调了 N-甲氧基-3-(3,5-二叔丁基-4-羟基苯亚甲基)吡咯烷-2-酮作为治疗炎症和镇痛的吲哚美辛的安全有效替代品的潜力 (Ikuta 等,1987).
Zn(2+) 的荧光探针:一种基于吡啶-吡啶酮骨架的新型小分子荧光探针,包括该化合物,可有效检测 Zn(2+) (Hagimori 等,2011).
缓蚀:包括该化合物在内的吡啶衍生物已显示出以显着的效率抑制 15% HCl 中 N80 钢的腐蚀 (Ansari 等,2015).
潜在的药物靶点:由于其独特的分子结构和乙酰氧基取代基,该化合物被认为是一个潜在的药物靶点 (Pedroso 等,2020).
抗心律失常和降压作用:包括该化合物在内的新型 1-取代吡咯烷-2-酮和吡咯烷衍生物显示出强大的抗心律失常和降压作用,这可能是由于它们的 α-肾上腺素能抑制作用 (Malawska 等,2002).
抗菌活性:新型吡咯烷-3-腈衍生物对多种细菌和真菌表现出有希望的抗菌活性 (El-Mansy 等,2018).
杀蚜活性:包括该化合物在内的吡啶衍生物表现出中度至强的杀蚜活性 (Bakhite 等,2014).
对映选择性合成:可以实现衍生物的高度对映选择性合成,这对于药物应用非常重要 (Wu 等,1996).
晶体结构分析:各种研究都集中在该化合物独特的晶体结构上,这对于理解其化学行为和在材料科学中的潜在应用非常重要 (Fatima 等,2013;Mohammat 等,2008;Nirmala 等,2009).
安全和危害
The safety data sheet for a similar compound, “3-(2-Methoxyphenyl)pyrrolidine hydrochloride”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
属性
IUPAC Name |
2-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFYRMABWIOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394240 | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)pyrrolidine | |
CAS RN |
103861-77-4 | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

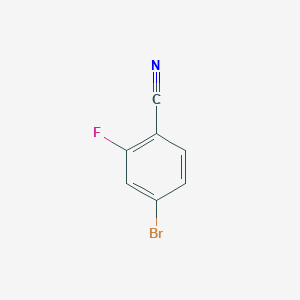

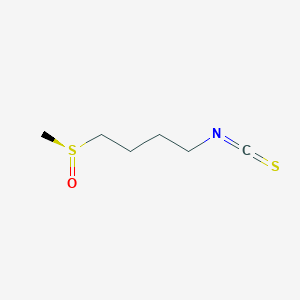
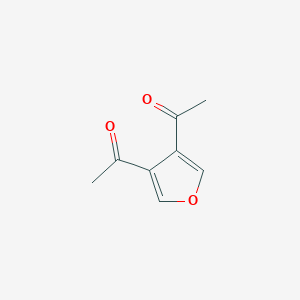
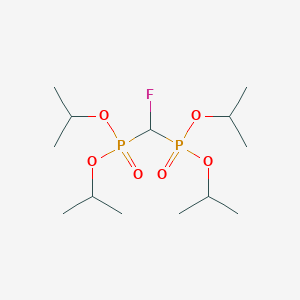
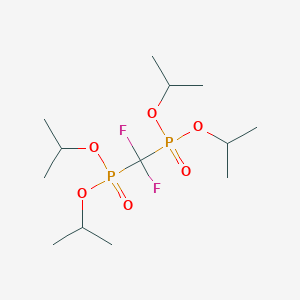
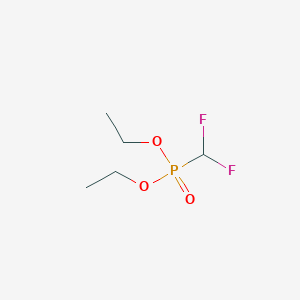
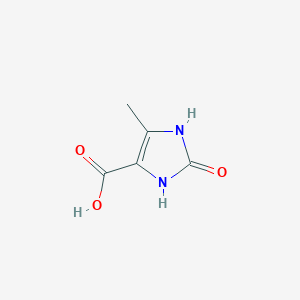
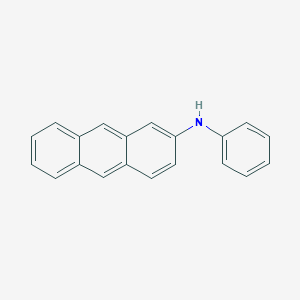
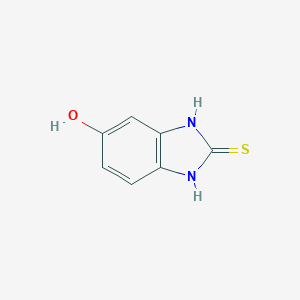
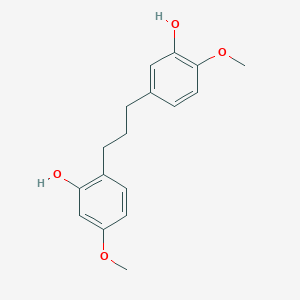
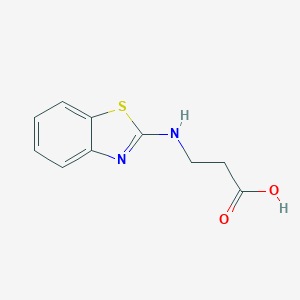
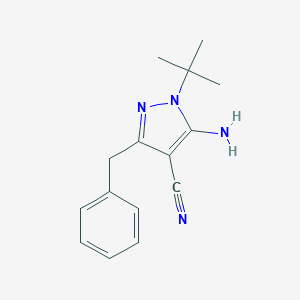
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)